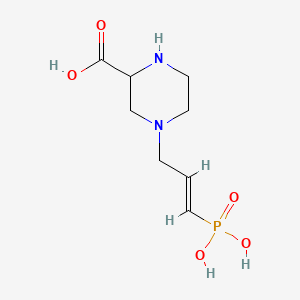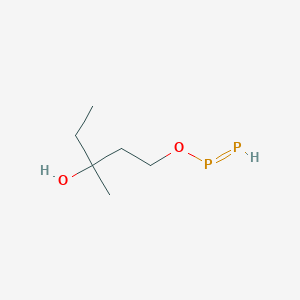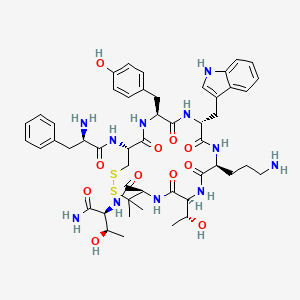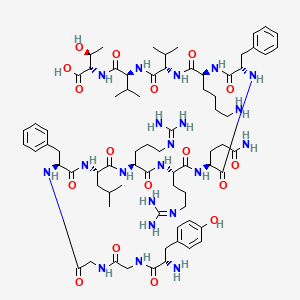![molecular formula C25H30FNO3 B10772070 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is a complex organic compound with a molecular formula of C29H40FN3O6S. This compound is known for its intricate structure, which includes a pyridine ring substituted with tert-butyl, fluorophenyl, and propan-2-yl groups, as well as a hydroxyoxanone moiety. It is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of statins, which are medications used to lower cholesterol levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one involves multiple steps. One common method starts with the preparation of the pyridine ring, which is then functionalized with tert-butyl, fluorophenyl, and propan-2-yl groups. The key steps include:
Formation of the Pyridine Ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: The pyridine ring is then substituted with tert-butyl, fluorophenyl, and propan-2-yl groups using reagents such as tert-butyl chloride, fluorobenzene, and isopropyl bromide under specific conditions.
Formation of the Ethenyl Group: This involves a Wittig reaction or similar olefination process to introduce the ethenyl group.
Cyclization to Form the Hydroxyoxanone: The final step involves cyclization to form the hydroxyoxanone moiety, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and purification methods such as crystallization or chromatography .
化学反应分析
Types of Reactions
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various nucleophile-substituted derivatives.
科学研究应用
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studying its effects on biological systems, particularly its role as a precursor to statins.
Medicine: Development of cholesterol-lowering drugs and other therapeutic agents.
作用机制
The mechanism of action of 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one involves its conversion to active metabolites that inhibit specific enzymes. In the case of statins, the compound is metabolized to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the body .
相似化合物的比较
Similar Compounds
Rosuvastatin: A well-known statin with a similar structure, used to lower cholesterol levels.
Atorvastatin: Another statin with a comparable mechanism of action.
Simvastatin: A statin with a different structure but similar therapeutic effects.
Uniqueness
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is unique due to its specific substitution pattern and the presence of the hydroxyoxanone moiety, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various statins highlights its importance in pharmaceutical research and development .
属性
分子式 |
C25H30FNO3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C25H30FNO3/c1-15(2)24-20(11-10-19-12-18(28)13-23(29)30-19)21(14-22(27-24)25(3,4)5)16-6-8-17(26)9-7-16/h6-11,14-15,18-19,28H,12-13H2,1-5H3 |
InChI 键 |
VPMIAOSOTOODMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC(=N1)C(C)(C)C)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid](/img/structure/B10771994.png)
![N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide](/img/structure/B10771996.png)

![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)
![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)

![[3H]meclinertant](/img/structure/B10772030.png)
![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)



